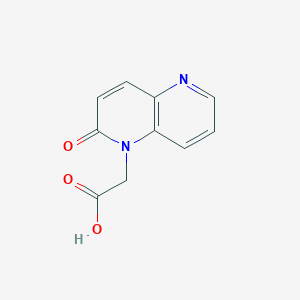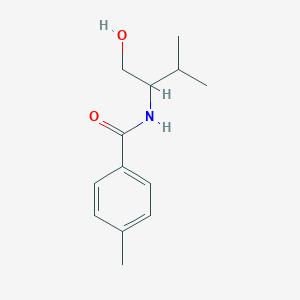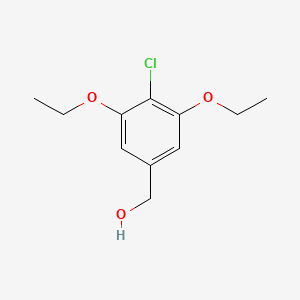
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
Descripción general
Descripción
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The amino, methoxy, and trifluoromethyl groups are introduced through various substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Aplicaciones Científicas De Investigación
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and methoxy groups can form hydrogen bonds with biological targets, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid (3-Pyridinecarboxylic Acid): Known for its role as a vitamin (Niacin) and its use in treating hyperlipidemia.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Used as an intermediate in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H7F3N2O3 |
|---|---|
Peso molecular |
236.15 g/mol |
Nombre IUPAC |
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O3/c1-16-6-3(8(9,10)11)2-4(12)5(13-6)7(14)15/h2H,12H2,1H3,(H,14,15) |
Clave InChI |
UMUCVQPUKHGIIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1C(F)(F)F)N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromobenzylidene)amino]-2-fluorobenzoic acid methyl ester](/img/structure/B8550737.png)







![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)




